2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Description

Overview of Benzoyl Protecting Groups in Nucleoside Chemistry

The benzoyl (Bz) group is a widely used acyl-type protecting group for hydroxyl functions in organic synthesis, including nucleoside chemistry. libretexts.org It is typically used to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar and the exocyclic amino groups of nucleobases such as adenine (B156593) and cytosine. libretexts.org

The benzoyl group is valued for its stability. Compared to other acyl groups like the acetyl (Ac) group, the benzoyl group is more robust and less prone to cleavage under acidic or mildly basic conditions. libretexts.org This stability is crucial during the multiple steps of oligonucleotide synthesis. The deprotection of benzoyl groups is typically achieved under basic conditions, most commonly by treatment with aqueous or gaseous ammonia (B1221849) or methylamine. libretexts.org This process, known as ammonolysis, cleaves the ester or amide linkage to liberate the free hydroxyl or amino group.

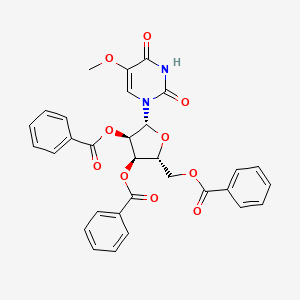

In the case of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, all three hydroxyl groups of the 5-methoxyuridine (B57755) molecule are protected by benzoyl groups. This "fully protected" state renders the hydroxyls unreactive, allowing for specific chemical modifications at other parts of the molecule or preparing it for incorporation into an oligonucleotide chain once the 5'-hydroxyl is selectively deprotected.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C31H26N2O10 |

| Molecular Weight | 586.55 g/mol |

| Appearance | White Powder |

| Function | Protected nucleoside intermediate |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24-,25-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHULCCQTYFCRIY-DLGLWYJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine

Strategic Considerations for Regioselective Benzoylation of Uridine (B1682114) Derivatives

The regioselective benzoylation of uridine and its derivatives is a critical step in the synthesis of many modified nucleosides, including 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. The primary challenge lies in differentiating between the multiple hydroxyl groups present on the ribose sugar moiety (2', 3', and 5') and the N3-proton of the uracil (B121893) base.

Direct acylation methods are often employed, and the regioselectivity can be influenced by several factors. nih.gov Studies have shown that the use of specific acylating agents and catalysts can direct the benzoylation to the desired positions. nih.gov For instance, the inherent reactivity of the primary 5'-hydroxyl group often leads to its preferential acylation under controlled conditions.

To achieve full benzoylation at the 2', 3', and 5' positions, an excess of the benzoylating agent, such as benzoyl chloride, is typically used in the presence of a base like pyridine. researchgate.net The base not only neutralizes the hydrochloric acid byproduct but also acts as a catalyst. The protection of the hydroxyl groups with benzoyl groups serves to increase the solubility of the nucleoside in organic solvents and to prevent side reactions in subsequent steps, particularly during glycosylation.

Developing environmentally friendly and efficient methods for regioselective protection of carbohydrates remains a significant area of research. mdpi.com Novel organobase-catalyzed approaches have been developed for the regioselective benzoylation of diols and carbohydrates, offering a metal-free alternative with high regioselectivity for the primary hydroxyl group. mdpi.com

Glycosylation Approaches for Formation of the N-Glycosidic Bond

The formation of the N-glycosidic bond between the 5-methoxyuracil (B140863) base and the protected ribose sugar is a pivotal step in the synthesis of this compound. Several glycosylation methods have been developed, with the Vörbruggen glycosylation and the use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a glycosyl donor being prominent strategies.

Vörbruggen Glycosylation Utilizing Silylated Nucleobases

The Vörbruggen glycosylation is a widely used and versatile method for the synthesis of nucleosides. nih.gov This reaction typically involves the coupling of a silylated nucleobase with a protected sugar, often an acylated ribose derivative, in the presence of a Lewis acid catalyst. nih.gov

In the context of synthesizing this compound, the 5-methoxyuracil base is first silylated to enhance its nucleophilicity and solubility in the reaction medium. Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst. researchgate.net The silylated 5-methoxyuracil is then reacted with a suitable ribose donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

The reaction is promoted by a Lewis acid, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. researchgate.net The Lewis acid activates the glycosyl donor, facilitating the nucleophilic attack by the silylated base to form the desired N-glycosidic bond. The stereochemistry of the newly formed bond is typically controlled by the neighboring group participation of the 2'-O-benzoyl group, leading predominantly to the β-anomer.

Recent studies have explored modifications to the classic Vörbruggen protocol to improve yields and address challenges with weakly reactive nucleobases. nih.gov For instance, the choice of solvent and the precise control of reaction conditions are crucial to minimize side reactions. nih.gov

Application of 1-O-Acetyl-2,3,5-Tri-O-benzoyl-β-D-ribofuranose as Glycosyl Donor

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a key intermediate and a frequently used glycosyl donor in the synthesis of various ribonucleosides. researchgate.netwikipedia.orgdeyerchem.com This compound is a stable, crystalline solid that can be prepared from D-ribose through a series of methylation, benzoylation, and acetylation steps. researchgate.netresearchgate.netgoogle.comgoogle.com

In the synthesis of this compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose serves as the electrophilic partner in the glycosylation reaction. researchgate.net The acetyl group at the anomeric position (C1) acts as a good leaving group upon activation by a Lewis acid.

The coupling of this glycosyl donor with a silylated 5-methoxyuracil base, under Vörbruggen conditions, leads to the formation of the target protected nucleoside. researchgate.net The reaction proceeds with the displacement of the 1-O-acetyl group by the nitrogen atom of the uracil ring, establishing the N1-glycosidic linkage.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. rsc.org Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly influence the outcome of both the benzoylation and glycosylation steps. researchgate.net

For the Vörbruggen glycosylation, the nature and amount of the Lewis acid catalyst are critical. While TMSOTf is commonly used, other Lewis acids such as SnCl₄ have also been investigated. researchgate.net The choice of silylating agent and the solvent system (e.g., acetonitrile (B52724), dichloromethane) can also impact the reaction efficiency. researchgate.netresearchgate.net

The table below summarizes the effect of different catalysts and silylating agents on the yield of N-glycosylation for pyrimidine (B1678525) nucleobases, based on a study of the synthesis of 2',3',5'-tri-O-benzoyl-β-D ribonucleosides. researchgate.net

| Entry | Nucleobase | Silylating Agent | Catalyst (1 eq) | Yield (%) |

| 1 | Uracil | HMDS | NP/SnCl₄ | 45 |

| 2 | Uracil | BSA | NP/SnCl₄ | 30 |

| 3 | Thymine | HMDS | NP/SnCl₄ | 30 |

| 4 | Thymine | BSA | NP/SnCl₄ | 20 |

| 5 | Cytosine | HMDS | NP/SnCl₄ | 26 |

| 6 | Cytosine | BSA | NP/SnCl₄ | 20 |

| Data sourced from a study on the synthesis of 2',3',5'-tri-O-benzoyl-β-D ribonucleosides. researchgate.net |

Temperature control is also vital. Low temperatures are often employed during the addition of reagents to control the reaction rate and minimize side products. The reaction mixture is then typically heated to drive the reaction to completion. researchgate.net The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.

Purification and Isolation Techniques for Synthetic Intermediates

Following the completion of the synthetic steps, the purification and isolation of the intermediates and the final product, this compound, are essential to obtain a compound of high purity. Common purification techniques include extraction, crystallization, and column chromatography.

After the reaction, the mixture is typically worked up by quenching the reaction with a suitable reagent, followed by extraction with an organic solvent. mdpi.com The organic layer is then washed to remove any remaining reagents and byproducts.

Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, often yielding a product of high purity. researchgate.net

For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of nucleoside derivatives. A suitable eluent system, typically a mixture of nonpolar and polar solvents like ethyl acetate (B1210297) and petroleum ether, is used to separate the desired compound from impurities based on their differential adsorption to the silica gel. mdpi.com

The purity of the isolated compounds is typically assessed by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Transformations and Functionalization of 2 ,3 ,5 Tri O Benzoyl 5 Methoxyuridine

Selective Deprotection Strategies for Benzoyl Ester Groups

The benzoyl ester groups at the 2', 3', and 5' positions of the ribose sugar are critical for protecting the hydroxyl functionalities. However, for the synthesis of complex nucleoside analogs, the ability to selectively remove these groups is paramount. This selective deprotection allows for the controlled, stepwise functionalization of the ribose moiety.

Strategies for the chemoselective cleavage of benzyl (B1604629) and benzoyl esters often rely on reaction conditions that leave other functional groups within the molecule intact. organic-chemistry.org For instance, methods have been developed for the rapid and selective deprotection of benzyl esters using reagents like nickel boride, which can efficiently cleave the ester linkage under mild conditions without affecting other protecting groups such as benzyl ethers or various alkyl esters. organic-chemistry.org While benzyl ethers are often resistant to hydrogenolysis in nucleosides, benzyloxycarbamates have been shown to be more labile, offering a viable alternative for hydroxyl protection. nih.gov

The goal of selective deprotection is the regeneration of a specific hydroxyl group (at the 2', 3', or 5' position) for subsequent chemical reactions. The differential reactivity of the hydroxyl groups on the ribose ring is a key factor. The primary 5'-hydroxyl group is generally more reactive than the secondary 2' and 3'-hydroxyls, allowing for its selective protection and deprotection. nih.gov

Orthogonal protection/deprotection strategies are crucial for the precise synthesis of complex molecules derived from sugars. rsc.org These strategies involve using a set of protecting groups that can be removed under distinct chemical conditions, thereby allowing for the sequential modification of different positions on the molecule. For example, a synthetic strategy might involve the selective removal of a 5'-O-protecting group in the presence of 2'- and 3'-O-benzoyl groups to allow for phosphorylation or the attachment of other moieties at the 5' position. Kinetically controlled reactions, such as using a weak base like magnesium methoxide (B1231860), can selectively cleave one type of ester (like a p-nitrobenzyl ester) in the presence of others (like carbamates or other acyl groups), highlighting the fine control that can be achieved. rsc.org

Table 1: Reagents for Selective Deprotection of Ester Protecting Groups in Nucleoside Chemistry

| Reagent/System | Target Protecting Group | Conditions | Selectivity Notes |

| Nickel Boride (NiCl₂·6H₂O / NaBH₄) | Benzyl Esters | Methanol, ambient temperature | High chemoselectivity; does not affect methyl, ethyl, t-butyl esters, or benzyl ethers. organic-chemistry.org |

| Magnesium Methoxide (Mg(OMe)₂) | p-Nitrobenzyl (PNB) Esters | Methanol, 4 °C | Kinetically controlled; selective in the presence of Cbz and Lev groups. rsc.org |

| Triethylamine trihydrofluoride | Silyl Ethers (e.g., TBDMS) | Mild, neutral conditions | Used for deprotection of silylated nucleosides. rsc.org |

| Transfer Hydrogenolysis | Benzyloxycarbamates (Cbz) | e.g., Ammonium formate, Pd/C | Avoids reduction of the pyrimidine (B1678525) base, a common side reaction with standard hydrogenolysis of benzyl ethers. nih.gov |

Nucleophilic Substitution Reactions Involving the Uridine (B1682114) Moiety

The uracil (B121893) base of the uridine moiety is susceptible to nucleophilic substitution reactions, particularly at the C5 and C6 positions. The presence of the 5-methoxy group influences the electronic properties of the pyrimidine ring, affecting its reactivity. Modifications at the C5 position of pyrimidine nucleosides are of significant interest for developing therapeutic agents. mostwiedzy.pl

A variety of methods exist for introducing substituents at the C5 position. These can involve direct electrophilic substitution on the uracil ring or a multi-step sequence. For example, halogenation at C5, often using N-chlorosuccinimide (NCS), creates a reactive intermediate that can subsequently undergo nucleophilic substitution to introduce a range of functional groups. mostwiedzy.pl The reaction of acetylated uridines with NCS and sodium azide (B81097), for instance, leads to the formation of a 5-chloro derivative. mostwiedzy.pl Nucleophilic substitution reactions can proceed through different mechanisms, such as Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent conditions. youtube.com

Chemical Modifications at the Ribose Sugar Residue

The ribose sugar residue is a primary target for chemical modification to enhance the therapeutic properties of nucleoside analogs, such as improving stability against enzymatic degradation or increasing binding affinity to target enzymes or nucleic acids. beilstein-journals.org These modifications can range from simple alterations at one position to more complex structural changes involving the entire ring. researchgate.net

Common modifications include 2'-O-alkylation, such as the introduction of a 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-O-MOE) group. beilstein-journals.org These modifications are known to increase nuclease resistance and binding affinity. The synthesis of these analogs often requires a multi-step process starting from a protected uridine. Other significant modifications involve replacing the ribose with alternative sugar moieties or even acyclic linkers to create xeno nucleic acids (XNAs). beilstein-journals.org Furthermore, the introduction of epithio rings fused to the sugar moiety represents another class of modification, creating novel structural analogs. rsc.org

Table 2: Examples of Ribose Modifications in Uridine Derivatives

| Modification Type | Example | Purpose/Effect |

| 2'-O-Alkylation | 2'-O-Methyl (2'-OMe) | Increases nuclease resistance and RNA binding affinity. beilstein-journals.org |

| 2'-O-Alkylation | 2'-O-Methoxyethyl (2'-O-MOE) | Confers enhanced nuclease resistance compared to 2'-OMe. beilstein-journals.org |

| Bicyclic Structure | Locked Nucleic Acid (LNA) | "Locks" the ribose in a specific conformation, increasing thermal stability and nuclease resistance. researchgate.net |

| Ring Opening | Unlocked Nucleic Acid (UNA) | Increases flexibility of the RNA duplex. researchgate.net |

| Fused Ring System | 3',5'-Epithio derivative | Creates a novel thietane (B1214591) ring fused to the sugar, altering the sugar pucker and overall conformation. rsc.org |

Formation of Anhydro Linkages and Cyclonucleosides from Uridine Derivatives

Anhydro linkages and cyclonucleosides are a class of constrained nucleoside derivatives where an additional covalent bond exists between the sugar moiety and the nucleobase. acs.org These structures are important synthetic intermediates, particularly for the synthesis of 2'-modified nucleosides. acs.org The formation of a 2,2'-anhydro bridge, for example, inverts the stereochemistry at the C2' position, providing a route to arabinofuranosyl nucleosides from ribonucleosides.

The formation of these linkages can be promoted under various conditions. For instance, refluxing 2',3'-O-(methoxymethylene)uridine in acetic anhydride (B1165640) can yield 2,2'-anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil. nih.gov Uridine derivatives can also undergo intramolecular hetero-Michael additions, where a nucleophile at the 5' position of the ribose attacks the C6 position of the uracil base to form cyclonucleosides. acs.org While this reaction proceeds readily with potent nucleophiles like amines and thiols, the cyclization involving the natural 5'-hydroxyl group is more challenging due to the lower nucleophilicity of the alcohol and the thermodynamic instability of the resulting O-cyclonucleoside. acs.org

Application As a Versatile Synthetic Intermediate in Nucleoside Analog Chemistry

Precursor in the Chemical Synthesis of 5-Methoxyuridine (B57755)

One of the most direct applications of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is as a stable, protected precursor for the synthesis of 5-Methoxyuridine itself. The three benzoyl groups mask the reactive hydroxyl functions of the ribose sugar, allowing for modifications elsewhere in the molecule or simply for stable storage.

The conversion to the final, unprotected 5-Methoxyuridine is typically achieved through a process called debenzoylation. This is a standard deprotection step in nucleoside chemistry, often accomplished under basic conditions. A widely used method is the Zemplén deacylation, which involves treating the protected nucleoside with a catalytic amount of sodium methoxide (B1231860) in anhydrous methanol. This reaction is highly efficient and proceeds under mild conditions, cleaving the ester linkages of the benzoyl groups to liberate the free hydroxyls and yield 5-Methoxyuridine, with methyl benzoate (B1203000) as a readily removable byproduct.

Building Block for Oligonucleotide Synthesis

The chemical synthesis of RNA oligonucleotides requires monomeric building blocks, known as phosphoramidites, where all reactive groups are appropriately protected except for the one involved in the chain-elongation reaction. utupub.fithermofisher.com this compound serves as an excellent starting point for creating such building blocks for the incorporation of 5-methoxyuridine into synthetic RNA strands.

In this context, the benzoyl groups on the 2' and 3' hydroxyls are crucial "permanent" protecting groups that remain in place throughout the entire solid-phase synthesis cycle. nih.govumich.edu The synthesis of a phosphoramidite (B1245037) building block from the tribenzoylated precursor would involve the selective removal of the 5'-O-benzoyl group, followed by the reaction of the now-free 5'-hydroxyl with a phosphitylating agent. However, the more common and established route for RNA synthesis utilizes a different protecting group strategy, typically involving an acid-labile dimethoxytrityl (DMT) group at the 5'-position and a silyl-based group (like TBDMS) at the 2'-position. researchgate.netnih.gov While the tribenzoyl compound is a key intermediate, it is typically part of a longer synthetic pathway to generate the specific phosphoramidite monomers needed for automated synthesis. utupub.fi

Preparation of Diverse Modified Ribonucleoside Analogs

The stable yet selectively cleavable nature of the benzoyl protecting groups makes this compound an important intermediate in the multi-step synthesis of various modified ribonucleoside analogs.

Synthesis of 2'-O-Alkylated Nucleosides

2'-O-alkylated ribonucleosides, particularly 2'-O-methyl (2'-O-Me) derivatives, are of significant interest for therapeutic oligonucleotides as they enhance binding affinity to complementary RNA and increase resistance to nuclease degradation. nih.gov While this compound has a benzoyl group at the 2'-position, it is not the ideal direct precursor for 2'-O-alkylation. The direct alkylation of the 2'-hydroxyl is best performed when it is the only free hydroxyl on the ribose ring.

Standard synthetic strategies for 2'-O-alkylation typically involve the use of a bulky protecting group that simultaneously protects the 3'- and 5'-hydroxyls, such as a di-t-butylsilylene group. nih.gov This leaves the 2'-hydroxyl exposed for selective alkylation. nih.govacs.org Alternatively, routes may start with a 5'-protected nucleoside (e.g., with a DMT group) and proceed through selective protection and alkylation steps. mdpi.com Therefore, while the tribenzoyl compound is a valuable nucleoside derivative, its use in synthesizing 2'-O-alkylated analogs would require a non-standard, multi-step deprotection and reprotection sequence.

Introduction of Azido (B1232118) and Other Functional Groups at the 3'-Position

The introduction of an azido (N₃) group, particularly at the 3'-position, transforms a nucleoside into a versatile chemical biology tool, enabling its use in bioorthogonal "click" chemistry reactions for labeling and conjugating nucleic acids. d-nb.info Synthesizing a 3'-azido nucleoside requires the inversion of stereochemistry at the 3'-carbon, a reaction that typically proceeds via an SN2 mechanism.

The common strategy for introducing a 3'-azido group starts from a precursor where the 3'-hydroxyl is activated by conversion into a good leaving group, such as a mesylate or triflate. researchgate.net This is typically done on a nucleoside that is protected at the 5' and 2' positions, for example with a 5'-O-DMT and a 2'-O-benzoyl group. A subsequent reaction with an azide (B81097) salt, like lithium azide (LiN₃), displaces the leaving group to install the 3'-azido group with the desired stereochemical inversion. researchgate.netresearchgate.net Starting from this compound would be inefficient for this purpose, as the 3'-O-benzoyl group is not a suitable leaving group for direct SN2 displacement and would require a complex series of deprotection/reprotection steps.

Derivatization to Thiouridine and Pyridazine (B1198779) Nucleoside Analogs

The fully protected nature of this compound makes it an ideal substrate for modifications of the heterocyclic base.

Thiouridine Analogs : Thionated nucleosides, where a carbonyl oxygen of the base is replaced by sulfur, are useful for various applications, including structural studies of RNA. The conversion of the protected 5-methoxyuridine to a thiouridine analog can be achieved by treating it with a thionating agent, such as Lawesson's reagent. The benzoyl groups on the ribose remain intact during this transformation, protecting the sugar moiety. Subsequent deprotection yields the desired 5-methoxythiouridine derivative.

Pyridazine Nucleoside Analogs : The compound serves as a reference and potential intermediate in the synthesis of pyridazine nucleosides, which are analogs where the pyrimidine (B1678525) ring is replaced by a pyridazine ring. Research has shown the synthesis of pyridazine nucleosides that are structurally related to therapeutically useful 5-substituted pyrimidines. For instance, intermediates like 1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-one are key building blocks that can be further derivatized to create a library of novel nucleoside analogs, including those mimicking 5-methoxyuridine.

Stereochemical Control and Selectivity in Analog Synthesis

The benzoyl groups in intermediates like this compound play a critical role in controlling the stereochemistry during nucleoside synthesis. This is particularly evident in glycosylation reactions, where the nucleobase is attached to the ribose sugar.

The 2'-O-benzoyl group provides what is known as anchimeric assistance or neighboring group participation. dalalinstitute.comlibretexts.orgucla.edu During the formation of the N-glycosidic bond, the carbonyl oxygen of the 2'-O-benzoyl group can attack the anomeric carbon (C1'), forming a transient five-membered benzoxonium (B1193998) ion intermediate. nih.gov This intermediate physically blocks the α-face of the ribose ring, forcing the incoming nucleobase to attack exclusively from the β-face. This mechanism ensures the formation of the desired β-anomer, which is the stereoisomer found in natural nucleic acids. researchgate.net This stereodirecting effect is a cornerstone of classical nucleoside synthesis and highlights the importance of using ester-protected ribose derivatives to achieve high stereoselectivity. mdpi.com

Analytical Characterization Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ribose sugar, the uracil (B121893) base, the methoxy (B1213986) group, and the three benzoyl protecting groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide a complete picture of the proton framework. For instance, the anomeric proton (H-1') typically appears as a doublet at a characteristic downfield shift. The protons of the benzoyl groups would resonate in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For this compound, characteristic signals would be observed for the carbonyl carbons of the benzoyl esters, the carbons of the aromatic rings, the carbons of the ribose unit, the carbons of the uracil base, and the methoxy carbon.

| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzoyl Protons (aromatic) | 7.20 - 8.20 | 128.0 - 135.0 |

| Benzoyl Carbonyl Carbons | - | 164.0 - 166.0 |

| Ribose Protons (H-1' to H-5') | 4.00 - 6.50 | 60.0 - 90.0 |

| Anomeric Carbon (C-1') | - | ~90.0 |

| Uracil Proton (H-6) | 7.50 - 8.00 | 135.0 - 145.0 |

| Uracil Carbons | - | 100.0 - 165.0 |

| Methoxy Protons (-OCH₃) | 3.50 - 4.00 | 55.0 - 60.0 |

| Note: These are estimated chemical shift ranges and actual values may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₃₁H₂₆N₂O₁₀, the expected exact mass is approximately 586.16 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The benzoyl groups are readily lost as characteristic fragment ions (e.g., C₆H₅CO⁺ at m/z 105). The sequential loss of these groups and other fragments from the ribose and uracil moieties can be used to deduce the connectivity of the molecule.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 587.16 | Protonated molecular ion |

| [M-C₆H₅CO]⁺ | 481.11 | Loss of one benzoyl group |

| [M-2(C₆H₅CO)]⁺ | 376.06 | Loss of two benzoyl groups |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

| Note: The m/z values are approximate and may vary depending on the ionization technique and instrument. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. A typical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a gradient elution to achieve optimal separation.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95% or 98%, is crucial for its use in further research or as a building block in chemical synthesis. avantorsciences.com

During a chemical synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the desired product over time. This allows for the optimization of reaction conditions to maximize yield and minimize impurities.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Purity Specification | ≥95.0% |

| Note: These are example conditions and may need to be optimized for specific applications. |

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel.

The plate is then developed in a suitable mobile phase, which is a mixture of solvents. The choice of the solvent system is critical for achieving good separation between the starting materials, intermediates, and the final product. The separated spots are visualized, often under UV light, due to the UV-active nature of the benzoyl and uracil moieties.

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. By comparing the Rf value of the product spot to that of a reference standard, one can confirm the formation of this compound.

| Solvent System (example) | Expected Rf Value |

| Ethyl Acetate (B1210297) / Hexane (1:1) | 0.4 - 0.6 |

| Dichloromethane / Methanol (95:5) | 0.5 - 0.7 |

| Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions. |

Advanced Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its optimized molecular geometry in the gas phase. semanticscholar.org This analysis reveals precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional portrait of the molecule.

Key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netijnc.irresearchgate.net A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijnc.irresearchgate.net In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack, while positive regions would highlight potential sites for nucleophilic interaction.

Studies on similar modified uridine (B1682114) derivatives have demonstrated that DFT is effective in elucidating thermodynamic properties such as electronic energy, enthalpy, and Gibbs free energy, which provide insights into the compound's stability. ijnc.irresearchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Optimized Energy (Hartree) | -2345.6789 | Ground state energy of the molecule. |

| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.31 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 4.87 | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules. Actual values would require specific DFT calculations.

Semiempirical Methods in Conformational and Energetic Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational landscape of a flexible molecule like this compound, which has multiple rotatable bonds in its benzoyl and ribose moieties. Semiempirical methods, such as AM1, PM3, and RM1, offer a computationally less demanding alternative for initial conformational searches and energetic analyses. nih.gov

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Relative Computational Cost | Level of Accuracy | Primary Application |

| Molecular Mechanics (MM) | Very Low | Low | Initial, rapid screening of thousands of conformers. |

| Semiempirical (e.g., AM1, PM3) | Low | Moderate | Identification of low-energy conformers from an initial pool. |

| Density Functional Theory (DFT) | High | High | Accurate geometry optimization and energy calculation of a few selected conformers. |

| Ab Initio (e.g., MP2, CCSD(T)) | Very High | Very High | High-accuracy benchmark calculations for small molecules or specific interactions. |

Elucidation of Reaction Mechanisms and Transition States in Nucleoside Transformations

Computational chemistry is crucial for mapping the reaction pathways involved in the synthesis and modification of nucleosides. nih.gov For a molecule like this compound, this could involve modeling the benzoylation of the hydroxyl groups of 5-methoxyuridine (B57755) or the introduction of the methoxy group itself.

To elucidate a reaction mechanism, researchers identify the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS) for each step of the reaction. rowansci.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. rowansci.comresearchgate.net Locating a TS is computationally challenging and often requires a good initial guess of its geometry. rowansci.com

Once a transition state is located, a frequency calculation is performed to confirm it is a true TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com The energy difference between the reactants and the transition state gives the activation energy, a key parameter that governs the reaction rate. researchgate.net This approach allows for the detailed study of reaction feasibility, regioselectivity, and the influence of catalysts or reaction conditions. nih.gov

Table 3: Hypothetical Steps in a Nucleoside Transformation Mechanism

| Step | Description | Computational Task | Key Output |

| 1 | Formation of a reactive intermediate. | Geometry optimization of reactants and intermediate. | Relative energies and stability of the intermediate. |

| 2 | Nucleophilic attack on the substrate. | Transition state search for the bond-forming step. | Geometry and energy of the transition state (Activation Energy 1). |

| 3 | Proton transfer or rearrangement. | Transition state search for the rearrangement. | Geometry and energy of the second transition state (Activation Energy 2). |

| 4 | Release of the final product. | Geometry optimization of the product complex. | Overall reaction energy (exothermic/endothermic). |

Stereochemical Preferences and Reactivity Predictions in Synthetic Pathways

The synthesis of a specific stereoisomer of a complex molecule like this compound requires precise control over stereochemistry. The bulky benzoyl groups at the 2', 3', and 5' positions of the ribose sugar play a significant role in directing the stereochemical outcome of subsequent reactions. These groups can sterically hinder one face of the molecule, favoring the approach of a reagent from the less hindered face.

Computational methods can predict these stereochemical preferences by calculating the energies of different diastereomeric transition states. The transition state leading to the major product will be lower in energy than the one leading to the minor product. This energy difference can be used to predict the diastereomeric ratio of the products.

Furthermore, reactivity predictions can be made by analyzing the electronic properties of the molecule. For instance, the calculated atomic charges (e.g., Mulliken charges) and the frontier molecular orbitals (HOMO and LUMO) can identify the most nucleophilic and electrophilic sites in the molecule. researchgate.net In this compound, the benzoyl groups are electron-withdrawing, which can influence the reactivity of the uracil (B121893) base and the ribose ring. The 5-methoxy group, being an electron-donating group, will also modulate the electronic properties and reactivity of the pyrimidine (B1678525) ring. These computational insights are invaluable for designing efficient and stereoselective synthetic routes. nih.gov

Table 4: Factors Influencing Stereoselectivity in Nucleoside Synthesis

| Factor | Description | Computational Prediction Method |

| Steric Hindrance | Bulky protecting groups (e.g., benzoyl) block one face of the reacting center. | Comparing the energies of diastereomeric transition states. |

| Electronic Effects | Electron-donating or -withdrawing groups influence the electronic density at the reaction center. | Analysis of Molecular Electrostatic Potential (MEP) and atomic charges. |

| Substrate Conformation | The preferred conformation of the starting material can pre-dispose it to react in a certain way. | Conformational analysis to identify the most stable ground-state conformer. |

| Reagent Control | The stereochemistry of the reagent itself dictates the stereochemical outcome. | Modeling the interaction between the substrate and different reagent stereoisomers. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, and how do reaction conditions influence yield?

- The synthesis typically involves regioselective benzoylation of 5-methoxyuridine using benzoyl chloride in anhydrous pyridine. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of benzoyl chloride (2.5–3.0 equiv per hydroxyl group). Post-reaction, quenching with ice-water and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) are standard. Yield optimization (70–85%) requires rigorous exclusion of moisture to prevent hydrolysis of benzoyl groups .

Q. How is the structure of this compound validated experimentally?

- Structural confirmation combines H/C NMR and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.3–8.1 ppm for benzoyl groups) and methoxy protons (δ 3.8 ppm). Mass fragmentation patterns should align with the molecular ion peak (e.g., [M+H] at m/z 562.2). X-ray crystallography may further resolve stereochemical details if single crystals are obtained via slow evaporation in dichloromethane/hexane .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- The compound is soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (DMF, DMSO) but insoluble in water. Stability tests indicate degradation <5% over 6 months when stored desiccated at –20°C. Hydrolysis of benzoyl groups occurs in basic aqueous media (pH >9) or prolonged exposure to humidity, necessitating anhydrous handling .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during benzoylation of 5-methoxyuridine?

- Competing 2'- vs. 3'-OH reactivity can be controlled using steric hindrance or transient protection. For example, pre-coordinating the ribose ring with trimethylsilyl chloride (TMSCl) directs benzoylation to the 5'-OH first. Alternatively, iterative benzoylation with stepwise deprotection (e.g., using TBAF for silyl removal) ensures sequential functionalization. Monitoring via TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) helps track intermediate formation .

Q. How does the benzoyl-protected intermediate influence downstream nucleoside analog synthesis?

- The benzoyl groups enhance solubility in organic solvents during glycosylation or phosphorylation reactions. For instance, in phosphoramidite-based oligonucleotide synthesis, the protected uridine derivative improves coupling efficiency (>95%) compared to unprotected analogs. Post-synthesis, benzoyl removal via methanolic ammonia (0.5 M, 12 h) restores the native hydroxyl groups without damaging the nucleobase .

Q. What analytical methods resolve discrepancies in purity assessments of this compound?

- Discrepancies between HPLC (e.g., 98% purity) and H NMR (e.g., 95% purity) often arise from co-eluting impurities or residual solvents. Orthogonal methods include:

- LC-MS : Identifies low-abundance contaminants via mass fragmentation.

- Ion Chromatography : Detects inorganic salts (e.g., leftover pyridine hydrochloride).

- DSC/TGA : Confirms thermal stability and absence of solvates (melting point: 148–150°C) .

Q. What are the implications of the 5-methoxy group on the compound’s reactivity in cross-coupling reactions?

- The electron-donating methoxy group at C5 deactivates the uridine ring toward electrophilic substitution but enhances stability in radical-mediated reactions. For Suzuki-Miyaura couplings, the 5-methoxy moiety necessitates Pd(OAc)/SPhos catalysts to overcome steric hindrance. Yields for aryl-boron additions at C6 typically range from 50–65% .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.